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Compound of Interest

1-Phenyl-2-(4-
Compound Name: _ _
phenyipiperazino)-1-ethanol

Cat. No.: B1295947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the
compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of
experimentally derived data in peer-reviewed literature, this guide utilizes predicted
spectroscopic data obtained from validated computational models. These predictions offer
valuable insights for the characterization and identification of this compound. Additionally, a
general experimental protocol for the synthesis of similar phenylpiperazine derivatives is
provided as a methodological reference.

Chemical Structure and Properties
e |[UPAC Name: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol
e Molecular Formula: C1sH22N20

e Molecular Weight: 282.38 g/mol

e CAS Number: 94262-62-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Phenyl-2-(4-
phenylpiperazino)-1-ethanol. These predictions are based on established computational
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algorithms and can serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

Phenyl-H (on ethanol
7.25 - 7.40 m 5H _

moiety)

Phenyl-H (on
6.80 - 7.20 m 5H _ _ ,

piperazine moiety)
4.80-4.90 dd 1H CH-OH

N-CH:z (piperazine,
3.10-3.30 t 4H _ (pip

distal to phenyl)

N-CHz (adjacent to
2.60 - 2.80 m 2H

CH-OH)

N-CH: (piperazine,
2.50-2.70 t 4H ) (Pip

proximal to phenyl)
2.00-2.20 S 1H OH

Predicted in CDCIs at 400 MHz.

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (ppm)

Assignment

151.2 Quaternary C (piperazine phenyl)
1425 Quaternary C (ethanol phenyl)
129.1 CH (piperazine phenyl)

128.5 CH (ethanol phenyl)

127.5 CH (ethanol phenyl)

125.8 CH (ethanol phenyl)

120.0 CH (piperazine phenyl)

116.1 CH (piperazine phenyl)

70.5 CH-OH

65.0 N-CH:

53.5 N-CHz (piperazine)

49.2 N-CHz (piperazine)

Predicted in CDCIz at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2800 Medium C-H stretch (aliphatic)
1600, 1495 Strong C=C stretch (aromatic)
1240 Strong C-N stretch (amine)
1050 Strong C-O stretch (alcohol)
750, 700 Strong C-H bend (aromatic,

monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

miz Relative Intensity (%) Proposed Fragment
282 40 [M]* (Molecular lon)
264 15 [M - H20]*

C1oH13N2]* (Phenylpiperazine
175 100 [CaoHaN:[* ( YPIP

fragment)

[CsHsO]* (Phenylethanol
120 60

fragment)
105 80 [C7Hs0]* (Benzoyl cation)
77 50 [CeHs]* (Phenyl cation)

Experimental Protocols

The following is a generalized protocol for the synthesis of 1-Phenyl-2-(4-

phenylpiperazino)-1-ethanol, adapted from procedures for structurally similar compounds.
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Synthesis

Reaction Setup: To a solution of styrene oxide (1.0 eq.) in a suitable solvent such as ethanol
or acetonitrile, add 1-phenylpiperazine (1.1 eq.).

Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a
mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Analysis

NMR: tH and 3C NMR spectra are recorded on a 400 MHz spectrometer using CDCls as the
solvent and tetramethylsilane (TMS) as the internal standard.

IR: The IR spectrum is recorded on an FTIR spectrometer using KBr pellets or as a thin film.
MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

UV-Vis: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol or
methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 1-Phenyl-2-(4-

phenylpiperazino)-1-ethanol.
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Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Styrene Oxide 1-Phenylpiperazine

Reaction

(Ethanol, Reflux)

Crude Product

Column Chromatography

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Click to download full resolution via product page

Caption: Synthetic route for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a general
synthetic methodology for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. While this information
is computationally derived, it serves as a valuable resource for researchers in the fields of
medicinal chemistry and drug development for the identification, characterization, and
synthesis of this and related compounds. Experimental validation of the presented data is
recommended for rigorous scientific application.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-2-(4-
phenylpiperazino)-1-ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1295947#spectroscopic-analysis-of-1-
phenyl-2-4-phenylpiperazino-1-ethanol]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1295947?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295947?utm_src=pdf-body
https://www.benchchem.com/product/b1295947?utm_src=pdf-body
https://www.benchchem.com/product/b1295947#spectroscopic-analysis-of-1-phenyl-2-4-phenylpiperazino-1-ethanol
https://www.benchchem.com/product/b1295947#spectroscopic-analysis-of-1-phenyl-2-4-phenylpiperazino-1-ethanol
https://www.benchchem.com/product/b1295947#spectroscopic-analysis-of-1-phenyl-2-4-phenylpiperazino-1-ethanol
https://www.benchchem.com/product/b1295947#spectroscopic-analysis-of-1-phenyl-2-4-phenylpiperazino-1-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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